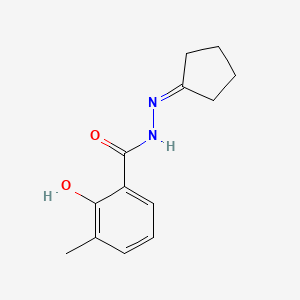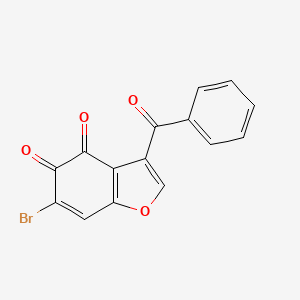![molecular formula C25H17ClN6O B4627038 2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)
2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Descripción general
Descripción
Synthesis Analysis
Synthesis of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves multiple steps, starting from the construction of the pyrazole ring followed by its fusion with the triazolo[1,5-c]pyrimidine ring. A notable method includes the reaction of appropriate precursors under conditions that promote the formation of the desired scaffold. For example, the synthesis of related pyrazolo[1,5-a][1,3,5]triazine derivatives is achieved through the heterocyclization reaction of available precursors, showcasing the versatility of methods used to construct these complex structures (Velihina et al., 2023).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives has been elucidated through various spectroscopic techniques, including X-ray crystallography, NMR, and IR spectroscopy. These techniques provide detailed information about the molecular geometry, electronic structure, and functional groups present in the compound. For instance, the crystal structure and spectroscopic characterization of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring were reported, highlighting the compound's molecular arrangement and confirming the presence of the intended structural features (Lahmidi et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A study by Lahmidi et al. (2019) showcased the synthesis of a novel derivative of pyrimidine, incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring. This compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential avenue for developing new antibacterial agents (Lahmidi et al., 2019).
Anticancer Properties
Research into fused pyrimidine derivatives, such as those incorporating the pyrazolo[1,5-a]pyrimidine structure, has shown promising results in the development of Aurora-A kinase inhibitors, a target for cancer therapy. Shaaban et al. (2011) developed a facile, efficient synthesis method for such compounds, which were evaluated for their cytotoxic activity against colon tumor cell lines, demonstrating the potential for anticancer applications (Shaaban et al., 2011).
Neurological Research Applications
The compound's structural framework has been utilized in neurological research as well. Zhou et al. (2014) synthesized a tracer for mapping cerebral adenosine A2A receptors with PET, an important tool for understanding various neurological conditions. The tracer, based on a similar pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure, exhibited favorable brain kinetics, highlighting the compound's potential for neurological imaging and research (Zhou et al., 2014).
Propiedades
IUPAC Name |
4-[4-[(3-chlorophenoxy)methyl]phenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN6O/c26-19-5-4-8-21(13-19)33-15-17-9-11-18(12-10-17)23-29-25-22-14-28-32(20-6-2-1-3-7-20)24(22)27-16-31(25)30-23/h1-14,16H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZCHGBMGLZQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)COC6=CC(=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide](/img/structure/B4626956.png)
![7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4626979.png)
![2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4626981.png)
![1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4626993.png)
![2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4626996.png)
![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)

![3-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4627019.png)
![ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4627031.png)

![5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4627053.png)

![5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4627062.png)